Neodymium(III) 2,4-pentanedionate
Overview
Description
Synthesis Analysis
Neodymium(III) complexes can be synthesized using various ligands, including acyldihydrazones of saturated dicarboxylic acids and 3-methyl-1-phenyl-4-formylpyrazol-5-one. These complexes exhibit luminescence in the near-infrared spectral range, characteristic of neodymium ions (Shul’gin et al., 2014).
Molecular Structure Analysis
The molecular structure of neodymium(III) complexes reveals diverse coordination environments. For example, neodymium(III) phosphinidene complexes supported by pentamethylcyclopentadienyl and hydrotris(pyrazolyl)borate ligands show a coordination number of 9 with geometries close to a monocapped square antiprism (Cui, Chen, & Borzov, 2010).
Chemical Reactions and Properties
Neodymium(III) complexes engage in various chemical reactions, including the formation of mixed-ligand complexes and coordination compounds that exhibit unique chemical properties, such as luminescence and magnetic behavior. The coordination compounds of neodymium(III) with acyldihydrazones, for instance, are synthesized and studied for their structure and luminescent properties (Shul’gin et al., 2014).
Physical Properties Analysis
The physical properties of neodymium(III) complexes, such as their thermal and structural characteristics, have been extensively studied. For example, neodymium(III) complexes with tp [hydrotris(pyrazol-1-yl) borate], bipy (2,2′-bipyridine), and phen (1,10-phenanthroline) exhibit specific crystalline structures and thermal behaviors (Singh & Kumar, 2007).
Chemical Properties Analysis
The chemical properties of neodymium(III) complexes, such as their reactivity and stability, are influenced by their molecular structure and the ligands involved. Studies on the stability of these complexes with coumarin derivatives, like acenocoumarol, have shown the formation of compounds with specific compositions and properties (Kostova, Manolov, & Radulova, 2004).
Scientific Research Applications
Structure and Mesomorphism : Neodymium(III) alkanoates exhibit interesting structural and thermal behaviors. They crystallize in specific space groups and show a lamellar bilayer structure. Some compounds in this series display thermotropic mesophases, identified as smectic A phases, suggesting potential applications in materials science (Binnemans et al., 2000).
Photoluminescence and Absorption : Studies on lanthanide(III) complexes based on hexafluoro-2,4-pentanedione and phenanthroline reveal efficient energy transfer from ligands to neodymium, leading to strong luminescence. This suggests applications in the field of luminescent materials (Ahmed & Iftikhar, 2010).
Volatile Lanthanide(III) Complexes : Highly volatile nine-coordinate complexes have been synthesized and show intense luminescence with significant Stark splitting. These complexes could serve as precursors for lanthanide-based materials in chemical vapor deposition processes (Ahmed, Dar, & Iftikhar, 2012).
Enhanced Emission in Liquid Systems : Coordination structures of neodymium(III) complexes with β-diketones show improved emission efficiency in specific solvents, attributed to their symmetrical rigid coordination structures. This finding is relevant for the development of efficient luminescent materials (Hasegawa et al., 1998).
Electrodeposition of Neodymium : Research on the electrodeposition of neodymium from ionic liquids at elevated temperatures has been conducted, showing potential in metal recovery and recycling processes (Kondo et al., 2012).
Recycling Potential : Studies on the recycling potential of neodymium, particularly from computer hard disk drives, indicate significant possibilities for sustainable resource management. This research contributes to the understanding of rare earth metal recycling (Sprecher, Xiao, Walton, Speight, Harris, Kleijn, Visser, & Kramer, 2014).
Safety And Hazards
properties
IUPAC Name |
neodymium(3+);pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Nd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTDRGMPTCCVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Nd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NdO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223858 | |
Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131873890 | |
CAS RN |
14589-38-9 | |
Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14589-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(pentane-2,4-dionato-O,O')neodymium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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